(Z)-2-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
Synthesis Analysis
Quinoline, a vital scaffold for leads in drug discovery, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline, also called benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Scientific Research Applications
Enzymatic Degradation of Organic Pollutants
Enzymatic approaches have gained attention for the degradation of organic pollutants in wastewater from industries. Certain enzymes, in the presence of redox mediators, have been shown to enhance the degradation efficiency of recalcitrant compounds several-fold. This method could potentially be applied to a wide range of aromatic compounds present in industrial effluents, showcasing the importance of enzyme-redox mediator systems in environmental remediation efforts (Husain & Husain, 2007).
Antioxidant Capacity Assays
The ABTS/PP decolorization assay is a widely used method to measure the antioxidant capacity of compounds, including those related to the family of quinolines. This review highlights the complexity of the reaction pathways involved in these assays and their application in comparing the antioxidant capacity of different compounds, suggesting the potential for compounds like the one to be evaluated for antioxidant properties (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
This comprehensive review presents various tests used to determine antioxidant activity, emphasizing the importance of chemical reactions and spectrophotometry in assessing the efficacy of compounds as antioxidants. Such analyses could be relevant for evaluating the antioxidant potential of specific chemicals in scientific research (Munteanu & Apetrei, 2021).
Neuroprotective Strategies in Stroke
Exploration of neuroprotective strategies against cerebral injury highlights the significance of identifying and developing compounds with potential therapeutic applications. The review discusses various compounds and their mechanisms of action, providing a framework for evaluating new substances for neuroprotection in stroke management (Karsy et al., 2017).
Importance of Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives, sharing structural similarities with quinoline compounds, have shown a range of therapeutic activities. This review underlines the pharmacological significance of these derivatives in treating diseases like cancer and CNS disorders, suggesting a pathway for evaluating new compounds for similar therapeutic potentials (Danao et al., 2021).
Future Directions
The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Properties
IUPAC Name |
2-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c1-22-11-4-5-12-9(6-11)2-3-10(17-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h2-7H,8H2,1H3,(H,19,20)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXSHXREGXPKAA-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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